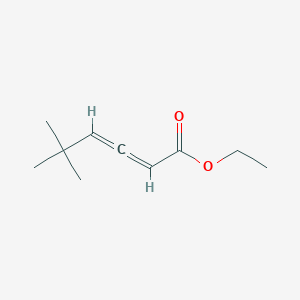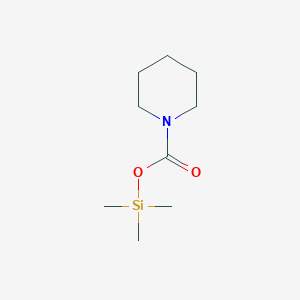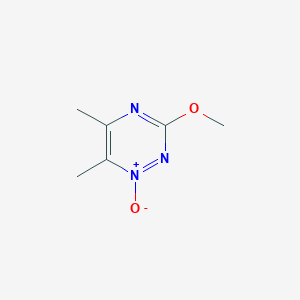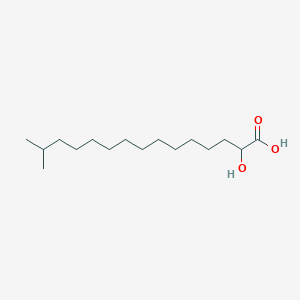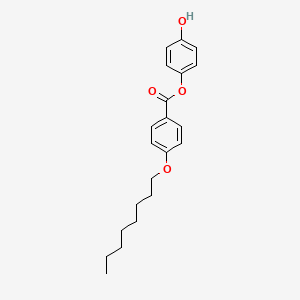
Dichloro(methylenedi-pi-cyclopentadienyl)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(methylenedi-pi-cyclopentadienyl)titanium: is an organometallic compound with the molecular formula C11H10Cl2Ti and a molar mass of 260.9701 g/mol . This compound is part of the broader class of metallocenes, which are characterized by the presence of cyclopentadienyl ligands bound to a metal center. The unique structure of this compound makes it an interesting subject of study in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(methylenedi-pi-cyclopentadienyl)titanium typically involves the reaction of titanium tetrachloride with methylenedi-pi-cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The process can be summarized as follows:
TiCl4+2C5H5CH2→(C5H5CH2)2TiCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(methylenedi-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can yield lower oxidation state titanium species.
Substitution: Ligand substitution reactions are common, where the chlorine atoms can be replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds.
Aplicaciones Científicas De Investigación
Chemistry: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is used as a catalyst in various organic synthesis reactions, including polymerization and C-C bond formation .
Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of anticancer agents .
Industry: In industrial applications, this compound is utilized in the production of high-performance materials and as a catalyst in chemical manufacturing processes .
Mecanismo De Acción
The mechanism by which dichloro(methylenedi-pi-cyclopentadienyl)titanium exerts its effects involves the coordination of the titanium center to various substrates. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved include interactions with organic molecules to facilitate bond formation and cleavage .
Comparación Con Compuestos Similares
Titanocene Dichloride: Another well-known organotitanium compound with similar catalytic properties.
Zirconocene Dichloride: A zirconium analog with comparable reactivity and applications.
Uniqueness: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other metallocenes .
Propiedades
Número CAS |
31833-02-0 |
|---|---|
Fórmula molecular |
C11H10Cl2Ti |
Peso molecular |
260.97 g/mol |
Nombre IUPAC |
2-(cyclopenta-1,4-dien-1-ylmethyl)cyclopenta-1,3-diene;titanium(4+);dichloride |
InChI |
InChI=1S/C11H10.2ClH.Ti/c1-2-6-10(5-1)9-11-7-3-4-8-11;;;/h1-8H,9H2;2*1H;/q-2;;;+4/p-2 |
Clave InChI |
SPHAWISVTOSZNE-UHFFFAOYSA-L |
SMILES canónico |
[CH-]1C=CC(=C1)CC2=C[CH-]C=C2.[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


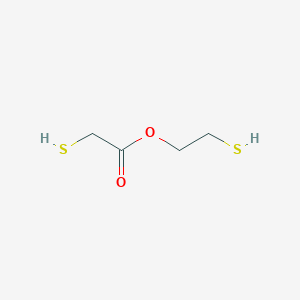

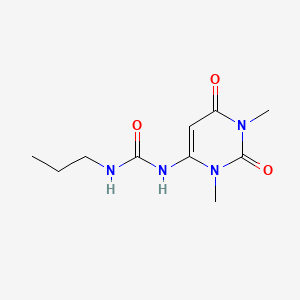
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
